molecular formula C15H15ClO2 B6381535 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% CAS No. 1261920-98-2

2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%

Cat. No. B6381535
CAS RN: 1261920-98-2
M. Wt: 262.73 g/mol
InChI Key: ZQCFKDHMTAEXEM-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% (2-CEMPP) is a phenolic compound with potential applications in the field of scientific research. It is a white crystalline solid with a melting point of 109-110°C and a boiling point of 196-197°C. It is soluble in ethanol, methanol, and benzene, and insoluble in water. 2-CEMPP is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, biochemistry, and physiology.

Scientific Research Applications

2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It can be used in the synthesis of other compounds and can be used as a starting material in organic synthesis. It can also be used in biochemistry and physiology studies as a reagent or as a model compound.

Mechanism of Action

2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to interact with proteins, enzymes, and other molecules in the body. It can act as an agonist or antagonist of various proteins and enzymes, depending on the concentration and the specific molecule it is interacting with. It has also been found to have antioxidant activity, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. It has also been found to reduce oxidative stress and protect cells from damage caused by free radicals. In vivo studies have shown that it can reduce inflammation, reduce blood pressure, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The major advantage of using 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% in laboratory experiments is its versatility. It can be used in a variety of experiments, including synthesis, biochemistry, and physiology. It is also relatively easy to synthesize and is available in a 95% pure form. The major limitation of using 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% is that it can be toxic in high concentrations, so it should be used with caution.

Future Directions

There are a number of potential future directions for 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% research. It could be used to develop new drugs or therapies for treating cancer, inflammation, and cardiovascular disease. It could also be used to develop new compounds for use in organic synthesis. Additionally, it could be used to study the mechanisms of action of various proteins and enzymes, and to develop new methods for synthesizing compounds.

Synthesis Methods

2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-ethoxy-2-methylphenol with chloroacetic acid in the presence of sodium hydroxide to form 2-chloro-5-(4-ethoxy-2-methylphenyl)acetic acid. The second step involves the reaction of the acid with sodium hydroxide to form 2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol, 95%. The synthesis process is completed in a few hours and yields a 95% pure product.

properties

IUPAC Name

2-chloro-5-(4-ethoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-3-18-12-5-6-13(10(2)8-12)11-4-7-14(16)15(17)9-11/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCFKDHMTAEXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686043
Record name 4-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-ethoxy-2-methylphenyl)phenol

CAS RN

1261920-98-2
Record name 4-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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